2-{2-[([1,1'-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane
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Overview
Description
2-{2-[([1,1’-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane is a chemical compound known for its unique structure and properties It features a biphenyl group attached to an oxirane ring through a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[([1,1’-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane typically involves the reaction of 1,1’-biphenyl-4-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[([1,1’-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while nucleophilic substitution can produce a variety of substituted compounds.
Scientific Research Applications
2-{2-[([1,1’-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[([1,1’-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane involves its interaction with molecular targets through its oxirane ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various molecular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-{2-[([1,1’-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane: shares similarities with other biphenyl derivatives and oxirane-containing compounds.
Epoxides: Compounds with similar oxirane rings but different substituents.
Biphenyl derivatives: Compounds with similar biphenyl groups but different functional groups attached.
Uniqueness
The uniqueness of 2-{2-[([1,1’-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane lies in its specific combination of a biphenyl group and an oxirane ring, which imparts distinct chemical and physical properties. This combination allows for unique interactions and applications in various fields of research.
Properties
CAS No. |
61485-84-5 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-methyl-2-[2-(4-phenylphenoxy)propan-2-yl]oxirane |
InChI |
InChI=1S/C18H20O2/c1-17(2,18(3)13-19-18)20-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
APHNWGSTSMHBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(C)(C)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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